molecular formula C13H15N B3348436 1-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17058-12-7

1-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B3348436
CAS No.: 17058-12-7
M. Wt: 185.26 g/mol
InChI Key: SARCNUIGPNZEDI-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 6303-88-4) is an N-substituted tetrahydrocarbazole derivative with the molecular formula C13H15N and a molecular weight of 185.26 g/mol. This compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly valued for its role as a synthetic intermediate for more complex bioactive molecules. The tetrahydrocarbazole core is a prominent structure in pharmaceutical research, with documented activities including anticancer and antiviral properties. Recent studies on related 3,6-amide and thioamide substituted-2,3,4,9-tetrahydro-1H-carbazoles have demonstrated significant anti-cancer activity, inducing DNA damage and showing efficacy in CAM assays . The broader class of tetrahydrocarbazoles is also recognized for its antiviral potential, with some derivatives exhibiting activity against viruses such as HIV, as highlighted in overviews of carbazole-based antiviral agents . Furthermore, N-substituted carbazoles are a significant focus in the development of new therapeutic agents, displaying a wide range of biological activities such as antimicrobial and neuroprotective effects . From a synthetic perspective, the tetrahydrocarbazole structure can be functionally oxidized using visible light and a photosensitizer under an oxygen atmosphere, a method known as C-H functionalization via Intermediate PeroxideS (CHIPS). This technique enables the strategic introduction of nucleophiles, such as anilines, for the efficient synthesis of diverse libraries for biological screening . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-3,6,8-9,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARCNUIGPNZEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458297
Record name 1H-Carbazole, 2,3,4,9-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17058-12-7
Record name 1H-Carbazole, 2,3,4,9-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-Methyl-2,3,4,9-tetrahydro-1H-carbazole has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of ondansetron, a selective serotonin 5-HT3 receptor antagonist used to treat nausea and vomiting associated with chemotherapy and surgery. The synthesis involves converting this compound into ondansetron through several chemical reactions including N-alkylation and Mannich-type reactions .

Cytotoxicity Studies
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized compounds demonstrated significant inhibition of cell growth in vitro, with IC50 values indicating their effectiveness as potential anti-cancer agents .

CompoundCell LineIC50 (µg/mL)
15aBT2012.5
14BT2015.0
2BT2018.0

Synthesis Techniques

Green Chemistry Approaches
Recent studies have focused on environmentally friendly synthesis methods for tetrahydrocarbazole derivatives. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to enhance yield and reduce waste . For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst has shown promise in synthesizing these compounds efficiently while minimizing environmental impact.

Material Science

Polymer Applications
this compound is also being investigated for its potential use in the development of advanced materials such as polymers and organic semiconductors. Its structural properties allow it to act as a building block for creating functional materials with specific electronic properties .

Case Studies

Case Study: Ondansetron Synthesis
In a notable study published in patent literature, researchers described a method for synthesizing ondansetron from this compound involving several steps: starting from the carbazole compound and applying various reagents under controlled conditions yielded high purity ondansetron suitable for pharmaceutical applications .

Case Study: Cytotoxicity Evaluation
A systematic evaluation of the cytotoxic properties of several derivatives derived from this compound was conducted using human cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts aimed at enhancing efficacy against specific cancer types .

Mechanism of Action

Q & A

Q. What are the standard synthetic routes for 1-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazones derived from substituted cyclohexanones. For example, refluxing a hydrazone intermediate (e.g., 2-(4-methoxyphenyl)hydrazono)cyclohexanone in acetic acid and hydrochloric acid yields carbazolones via Fischer indole cyclization . Modifications include reductive amination (using NH4_4OAc and NaCNBH3_3) to introduce amine substituents . Key parameters include reaction temperature (383–403 K) and acid concentration, which influence cyclization efficiency. Yields range from 60–98%, depending on substituent steric effects and purification methods (e.g., silica gel chromatography) .

Q. Which analytical techniques are critical for characterizing tetrahydrocarbazole derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 1 in 1-methyl derivatives shows distinct downfield shifts in 1^1H NMR due to ring current effects .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For instance, non-planar carbazole units (dihedral angles ~1.69° between benzene and pyrrole rings) are identified via crystallography .
  • HPLC : Monitors reaction progress and purity, particularly for polar derivatives like hydroxymethylene-substituted carbazoles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of carbazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or biological models. For example:
  • CRTH2 Receptor Antagonism : Studies on 2,3,4,9-tetrahydro-1H-carbazole derivatives show conflicting IC50_{50} values due to differences in cell lines (e.g., HEK293 vs. primary leukocytes). Standardizing assay protocols (e.g., cAMP accumulation assays) and using positive controls (e.g., OC459) improve reproducibility .
  • Neuroprotective Effects : Discrepancies in oxidative stress models (e.g., H2_2O2_2 vs. rotenone-induced damage) require normalization to baseline ROS levels and inclusion of reference antioxidants (e.g., N-acetylcysteine) .

Q. What strategies optimize reaction yields in multi-step syntheses of substituted tetrahydrocarbazoles?

  • Methodological Answer :
  • Green Chemistry Approaches : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance yields in cyclization steps by stabilizing intermediates, reducing side reactions, and enabling catalyst recycling .
  • Microwave-Assisted Synthesis : Reduces reaction times for steps like thione formation (using Lawesson’s reagent) from 6 hours to <1 hour, improving yield from 72% to >85% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro- or methoxy-substituted precursors, critical for achieving >90% conversion in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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